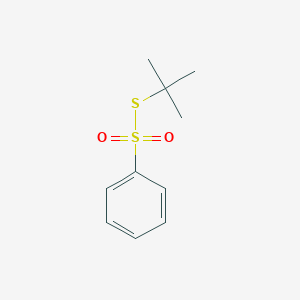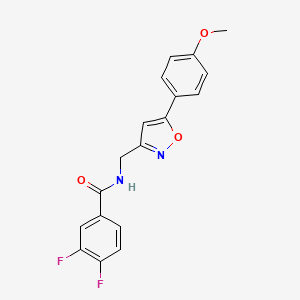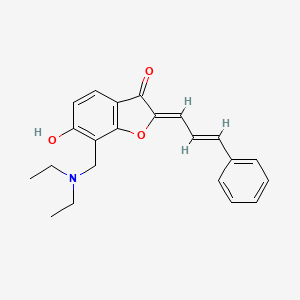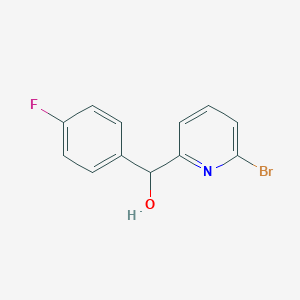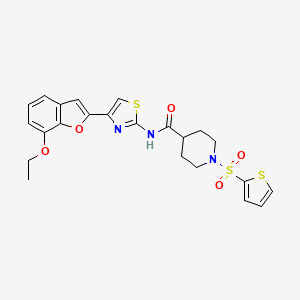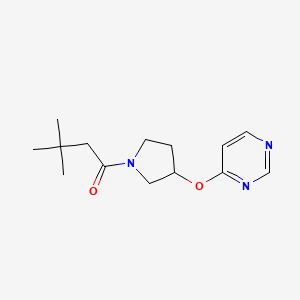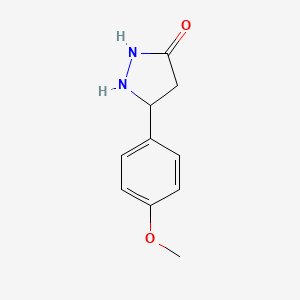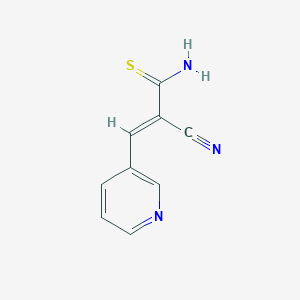![molecular formula C13H9F3N4S B2400619 2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 439107-82-1](/img/structure/B2400619.png)
2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine” is a compound with the molecular formula C13H9F3N4S . It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds, which are known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Aplicaciones Científicas De Investigación
Organic Chemistry Synthesis
This compound is used in the synthesis of 1,2,4-triazolo[1,5-a]pyridines . The synthesis process is catalyst-free, additive-free, and eco-friendly, and it involves the use of enaminonitriles and benzohydrazides . This method demonstrates a broad substrate scope and good functional group tolerance .
Antifungal Applications
1,2,4-Triazolo[1,5-a]pyrimidines, which include the compound , have been applied extensively as antifungal agents . They are used in the development of new fungicides .
Antitumor Applications
These compounds have shown potential in antitumor applications . They are found in numerous structures in medicinal chemistry that exhibit immense biological activities .
Antibacterial Applications
1,2,4-Triazolo[1,5-a]pyrimidines are also used as antibacterial agents . They have shown effectiveness against various bacterial strains .
Antiviral Applications
These compounds have been used in the development of antiviral drugs . They have shown potential in inhibiting various viruses .
Herbicidal Applications
1,2,4-Triazolo[1,5-a]pyrimidines are used in the development of new herbicides . They have shown effectiveness in controlling various types of weeds .
Insecticidal Applications
These compounds have been used in the development of insecticides . They have shown potential in controlling various types of insects .
Material Science Applications
1,2,4-Triazolo[1,5-a]pyrimidines have various applications in the material sciences fields . They are often used in the synthesis of transition metal complexes .
Mecanismo De Acción
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives interact with the enzyme dihydroorotate dehydrogenase (dhodh) . The specificity of the action of these PDE inhibitors was attributed to the selective binding at a given cAMP PDE site in the cardiovascular system .
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives can affect various biological activities, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Result of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains .
Action Environment
It is known that [1,2,4]triazolo[1,5-a]pyrimidine derivatives are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
Propiedades
IUPAC Name |
2-methylsulfanyl-7-phenyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4S/c1-21-12-18-11-17-10(13(14,15)16)7-9(20(11)19-12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIOZGLJKQGEPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)
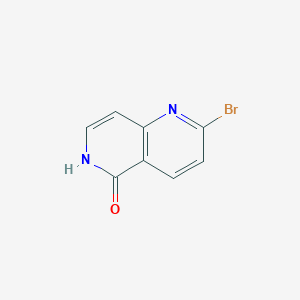
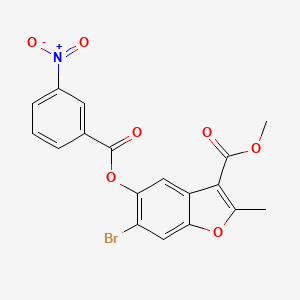
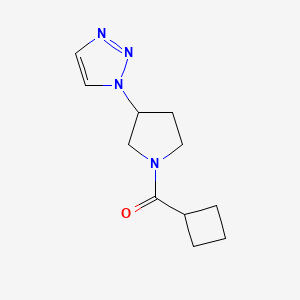
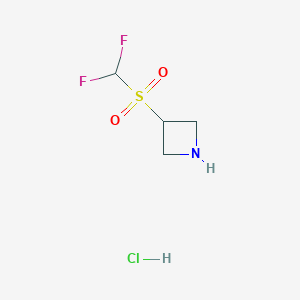
![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2400546.png)
